3-[(2E)-2-(2,5-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile
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Overview
Description
2-[2-[(E)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazino]ethyl cyanide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(E)-1-(2,5-dimethoxyphenyl)methylidene]-1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazino]ethyl cyanide typically involves multiple steps:
Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized through the reaction of o-aminothiophenol with chloroacetic acid, followed by oxidation.
Condensation with Dimethoxybenzaldehyde: The benzisothiazole derivative is then condensed with 2,5-dimethoxybenzaldehyde in the presence of a base to form the corresponding hydrazone.
Introduction of the Cyanide Group: The final step involves the reaction of the hydrazone with ethyl cyanide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(E)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazino]ethyl cyanide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce the benzisothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or reduced benzisothiazole derivatives.
Scientific Research Applications
2-[2-[(E)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazino]ethyl cyanide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic nature could be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism by which 2-[2-[(E)-1-(2,5-dimethoxyphenyl)methylidene]-1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazino]ethyl cyanide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-[2-[(E)-1-(2,5-Dimethoxyphenyl)methylidene]-1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazino]ethyl cyanide: shares similarities with other benzisothiazole derivatives and hydrazones.
Benzisothiazole Derivatives: These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Hydrazones: Hydrazones are versatile intermediates in organic synthesis and have applications in medicinal chemistry due to their ability to form stable complexes with metal ions.
Uniqueness
The uniqueness of 2-[2-[(E)-1-(2,5-dimethoxyphenyl)methylidene]-1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazino]ethyl cyanide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dual aromatic and heterocyclic nature, along with the presence of a cyanide group, makes it a valuable compound for further exploration in various scientific fields.
Properties
Molecular Formula |
C19H18N4O4S |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-[[(E)-(2,5-dimethoxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile |
InChI |
InChI=1S/C19H18N4O4S/c1-26-15-8-9-17(27-2)14(12-15)13-21-23(11-5-10-20)19-16-6-3-4-7-18(16)28(24,25)22-19/h3-4,6-9,12-13H,5,11H2,1-2H3/b21-13+ |
InChI Key |
NSRZKENGJRJJAQ-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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